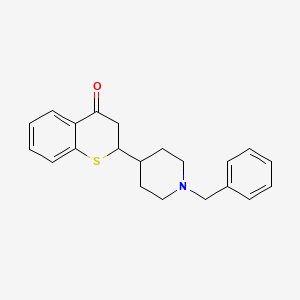

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

CAS No.: 1204401-49-9

Cat. No.: VC2648586

Molecular Formula: C21H23NOS

Molecular Weight: 337.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204401-49-9 |

|---|---|

| Molecular Formula | C21H23NOS |

| Molecular Weight | 337.5 g/mol |

| IUPAC Name | 2-(1-benzylpiperidin-4-yl)-2,3-dihydrothiochromen-4-one |

| Standard InChI | InChI=1S/C21H23NOS/c23-19-14-21(24-20-9-5-4-8-18(19)20)17-10-12-22(13-11-17)15-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2 |

| Standard InChI Key | XWMHOCDNGHEUMF-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2CC(=O)C3=CC=CC=C3S2)CC4=CC=CC=C4 |

| Canonical SMILES | C1CN(CCC1C2CC(=O)C3=CC=CC=C3S2)CC4=CC=CC=C4 |

Introduction

Basic Properties and Identification

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one, identified by CAS number 1204401-49-9, is a well-characterized chemical entity with specific physicochemical properties. Its molecular structure comprises a thiochroman-4-one core with a 1-benzylpiperidin-4-yl substituent at the 2-position. The compound has been investigated extensively for its pharmacological activities and potential therapeutic applications.

Physical and Chemical Properties

The compound possesses distinctive physical and chemical characteristics that are summarized in Table 1. These properties provide essential information for researchers working with this compound in various experimental settings.

Table 1: Physical and Chemical Properties of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

| Property | Value |

|---|---|

| CAS Number | 1204401-49-9 |

| Molecular Formula | C21H23NOS |

| Molecular Weight | 337.5 g/mol |

| IUPAC Name | 2-(1-benzylpiperidin-4-yl)-2,3-dihydrothiochromen-4-one |

| Standard InChI | InChI=1S/C21H23NOS/c23-19-14-21(24-20-9-5-4-8-18(19)20)17-10-12-22(13-11-17)15-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2 |

| Standard InChIKey | XWMHOCDNGHEUMF-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2CC(=O)C3=CC=CC=C3S2)CC4=CC=CC=C4 |

| Physical State | Solid |

These properties are essential for proper handling and utilization of the compound in research settings .

Structural Characteristics and Chemical Features

The molecular architecture of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one combines several key structural elements that contribute to its pharmacological profile. The compound's structure includes a thiochroman-4-one core with a 1-benzylpiperidin-4-yl substituent at the 2-position.

Structural Components

The compound can be structurally divided into three main components:

-

A thiochroman-4-one nucleus

-

A piperidine ring connected to the 2-position of the thiochroman

-

A benzyl group attached to the nitrogen of the piperidine ring

This structural arrangement provides the compound with specific spatial characteristics that are important for its binding interactions with target receptors, particularly the σ1 receptor .

Computed Properties

Advanced computational methods have been used to determine various properties of the compound, which are crucial for understanding its behavior in biological systems. These properties include lipophilicity, hydrogen bonding capabilities, and molecular flexibility, as shown in Table 2.

Table 2: Computed Properties of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 4.3 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 45.6 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 24 | Computed by PubChem |

| Complexity | 426 | Computed by Cactvs 3.4.8.18 |

| Undefined Atom Stereocenter Count | 1 | Computed by PubChem |

These computed properties provide insights into the compound's potential pharmacokinetic behavior and its ability to interact with biological targets .

Synthesis and Preparation Methods

The synthesis of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one has been documented in scientific literature, with particular emphasis on the resolution of its enantiomers through specific chemical procedures.

Resolution of Enantiomers

A key method for obtaining enantiomerically pure forms of the compound involves fractional crystallization. The specific procedure involves:

-

Preparation of a solution of the racemic compound (±)-1 (5 g, 14.8 mmol) in ethyl acetate (60 mL)

-

Addition of a solution of (+)-O,O'-di-p-toluoyl-D-tartaric acid (5.73 g, 14.8 mmol) in ethyl acetate (30 mL)

-

Allowing the mixture to stand at room temperature for 24 hours

-

Collection and processing of the resulting crystals to obtain the resolved enantiomers

This method enables the separation of the compound into its individual enantiomers, which can then be used for comparative studies of their pharmacological properties .

Synthetic Approaches

Pharmacological Profile

The pharmacological properties of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one have been extensively investigated, with a particular focus on its interaction with sigma receptors and its potential therapeutic applications.

Receptor Binding Affinity

One of the most notable pharmacological characteristics of the compound is its exceptional affinity for the σ1 receptor and its remarkable selectivity over the σ2 receptor subtype and dopamine transporters. Table 3 presents the binding affinities of the racemic compound and its enantiomers for these targets.

Table 3: Receptor Binding Affinities

| Compound | pKi σ1 | pKi σ2 | pKi DAT | σ1/σ2 Selectivity Ratio | σ1/DAT Selectivity Ratio |

|---|---|---|---|---|---|

| (±)-1 | 10.85 | 6.53 | 5.80 | 20893 | 112202 |

| (+)-1 | 10.92 | 6.87 | 5.77 | 11220 | 141253 |

| (-)-1 | 10.66 | 6.39 | 5.67 | 18621 | 97724 |

| BD-1063 (reference) | 8.05 | 6.20 | 5.10 | 71 | 891 |

These data demonstrate that both the racemic compound and its individual enantiomers possess extremely high affinity for the σ1 receptor, with pKi values exceeding 10.6. Additionally, they display unprecedented selectivity for the σ1 receptor over both the σ2 receptor and the dopamine transporter (DAT) .

Structure-Activity Relationship

The pharmacological profile of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one and its derivatives provides valuable insights into the structure-activity relationships governing σ1 receptor binding. The compound's structural features, particularly the thiochroman-4-one core and the 1-benzylpiperidin-4-yl substituent, appear to be critical for its high affinity and selectivity for the σ1 receptor .

Enantiomers and Chirality Effects

The investigation of the enantiomers of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one has revealed intriguing findings regarding the role of chirality in its pharmacological activity.

Molecular Docking Studies

Docking studies performed on the crystal structure of the human σ1 receptor have provided molecular-level insights into the binding mode of the enantiomers. These studies revealed that both enantiomers adopt almost identical binding poses within the receptor, further explaining their similar pharmacological profiles. The main interactions observed in the docking studies include:

-

A salt bridge between the ammonium head of the ligand and Glu172, reinforced by a hydrogen bond with Tyr103

-

Contact between the thiochroman-4-one system and apolar side-chains (Met93, Leu95, Leu105, Ile178, Leu182)

-

A hydrogen bond between the carbonyl group and Thr181

-

Insertion of the phenyl ring into a subpocket lined by aromatic residues (Trp89, Phe107, Phe133, His154, Trp164)

The similarity in binding poses is further confirmed by comparable values for various scoring functions, including ChemPLP, APBS score, and XScore .

In vivo studies using a female rat model of binge eating have demonstrated that the racemic compound (±)-1 dose-dependently decreased binge eating episodes elicited by a history of intermittent food restriction and stress. These findings confirm and strengthen the hypothesis that the σ1 receptor plays an important role in bingeing-related eating disorders .

Comparison with Other σ1 Receptor Ligands

When compared to other σ1 receptor ligands such as BD-1063, 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one exhibits significantly higher affinity for the σ1 receptor and markedly better selectivity over the σ2 receptor and DAT. These superior pharmacological properties make it a valuable tool for investigating the role of the σ1 receptor in various physiological and pathological processes .

| Supplier | Product Name | Purity | Available Quantities |

|---|---|---|---|

| Supplier A | 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one | 97% | 5mg, 10mg, 50mg, 100mg, 250mg |

| Supplier B | σ1 Receptor antagonist-1 | 99.68% | 25mg, 50mg, 100mg, 200mg, 500mg |

| Supplier C | σ1 Receptor antagonist-1 | 99.80% | 2mg, 5mg, 10mg, 25mg, 50mg, 100mg, 200mg |

These commercial sources typically provide the compound with high purity (≥97%), making it suitable for various research applications .

Future Research Directions

Based on the current understanding of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one and its pharmacological properties, several promising avenues for future research can be identified.

Structure Optimization

While the compound already exhibits exceptional pharmacological properties, further structural optimization could lead to derivatives with improved pharmacokinetic profiles, enhanced bioavailability, or reduced potential for adverse effects. Such optimization efforts would benefit from the insights gained from the structure-activity relationship studies and molecular docking analyses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume